molecular formula C16H22BrNO5S B2784553 Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate CAS No. 868213-58-5

Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate

Cat. No.: B2784553
CAS No.: 868213-58-5
M. Wt: 420.32
InChI Key: GTKBPNOBCPQJDK-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C16H22BrNO5S and its molecular weight is 420.32. The purity is usually 95%.
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Biological Activity

Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular Formula C16_{16}H22_{22}BrNO5_5S
Molecular Weight 420.3 g/mol
CAS Number 868213-58-5

The compound features a piperidine ring substituted with a sulfonyl group, an ethoxy group, and a bromine atom, contributing to its unique reactivity and biological profile.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways and signal transduction.
  • Receptor Modulation : The compound may modulate receptor activity through binding interactions, influencing cellular responses and signaling pathways.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Gram-positive bacteria, which is critical for developing new antibiotics.
  • Anticancer Potential : Research indicates that compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. This compound may possess similar properties, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In vitro Studies : A study conducted on various cancer cell lines demonstrated that derivatives of sulfonamide compounds exhibited significant cytotoxicity, with IC50_{50} values indicating effective inhibition of cell proliferation. This compound was included in a broader screening of sulfonamide derivatives, showing promising results against specific cancer types.
  • Enzyme Inhibition Assays : In assays targeting protein tyrosine phosphatases (PTPs), compounds similar to this compound were found to inhibit PTP1B with submicromolar potency. This suggests potential applications in managing diabetes and obesity through modulation of insulin signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-Bromo-3-methoxybenzenesulfonyl)-piperidineMethoxy instead of ethoxyAnticancer activity noted
1-(4-Chloro-3-ethoxybenzenesulfonyl)-piperidineChlorine substitutionEnhanced antimicrobial properties
Ethyl 1-(4-bromo-3-methylbenzenesulfonyl)-piperidineMethyl substitutionModerate enzyme inhibition

Properties

IUPAC Name

ethyl 1-(4-bromo-3-ethoxyphenyl)sulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO5S/c1-3-22-15-10-13(7-8-14(15)17)24(20,21)18-9-5-6-12(11-18)16(19)23-4-2/h7-8,10,12H,3-6,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKBPNOBCPQJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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